N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a suitable candidate for use in different areas of research.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It is believed that this compound interacts with DNA and inhibits DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a promising candidate for use in cancer therapy. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its unique properties, which make it a suitable candidate for use in various fields of research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea. One area of research is in the development of new anti-cancer therapies. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for use in cancer therapy.
Another area of research is in the development of organic electronic devices. This compound is known for its unique electronic properties, which make it a suitable candidate for use in the development of organic electronic devices such as OLEDs and solar cells.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique properties, which make it a promising candidate for use in cancer therapy and the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 2-thienylmethylamine with 2-fluorobenzoyl isothiocyanate. This reaction leads to the formation of a white crystalline solid, which is then purified using recrystallization techniques. The purity of the synthesized compound is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the field of medicinal chemistry, where this compound is being investigated for its potential anti-cancer properties. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for use in cancer therapy.
Another area of research where this compound is being studied is in the field of material science. This compound is known for its unique electronic properties, which make it a suitable candidate for use in the development of organic electronic devices such as OLEDs and solar cells.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBAEWAFGUOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.